molecular formula C16H17NO2S B2837511 (2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide CAS No. 2035017-87-7

(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide

Cat. No.: B2837511
CAS No.: 2035017-87-7
M. Wt: 287.38
InChI Key: HTKOFUKWGIAOGW-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide is a synthetic chemical compound offered as a high-purity research-grade material. Its core structure incorporates both furan and thiophene heterocyclic rings, motifs frequently investigated in medicinal and organic chemistry for their diverse biological and physicochemical properties . Furan derivatives are recognized as valuable building blocks in organic synthesis and are integral to the structure of various natural products and pharmaceuticals . The presence of a thiophene moiety, fused within a cyclopentyl scaffold, is a structural feature of interest in the design of novel molecular hybrids for biological evaluation . The (2E)-prop-2-enamide (acrylamide) linker provides a planar, conjugated system that can be crucial for molecular recognition and interaction with biological targets. This compound is primarily utilized in research and development settings, serving as a key intermediate for the synthesis of more complex heterocyclic systems or as a candidate for in vitro screening in drug discovery projects, particularly those exploring new antibacterial or enzyme-inhibiting agents . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should conform to appropriate laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOFUKWGIAOGW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide is a novel organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article focuses on its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N3O
  • Molecular Weight : 229.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties , particularly against various human cancer cell lines. The following sections detail its effects, mechanisms, and findings from recent studies.

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound against several cancer cell lines, including:

Cell LineIC50 (µg/ml)Reference Compound (Doxorubicin)Doxorubicin IC50 (µg/ml)
A54927.7Doxorubicin28.3
HepG226.6Doxorubicin21.6
MCF7Not reportedDoxorubicinNot reported

The compound showed comparable or superior activity against these cell lines, suggesting its potential as an effective anticancer agent .

The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It has been observed to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic factors, leading to increased DNA damage and fragmentation in treated cells . This dual action enhances its efficacy in targeting cancerous cells.

Study on Lung Cancer Cells

A specific study focused on lung cancer cells treated with the compound demonstrated significant alterations in gene expression related to apoptosis. The expression levels of AMY2A and FOXG1 were significantly increased in treated samples compared to untreated controls, indicating an activation of apoptotic pathways .

Study on Liver Cancer Cells

In liver cancer models, the compound exhibited a marked reduction in DNA damage compared to untreated controls, suggesting a protective effect on normal cells while effectively targeting cancerous ones . The study emphasized the potential for therapeutic applications in hepatocellular carcinoma.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related enamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Reference
(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide (Target) Furan-2-yl, thiophen-2-yl-cyclopentyl C₁₆H₁₆N₂O₂S 300.38 Not reported Not reported -
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Naphthalen-2-yl, cyano groups, cyclopenta[b]thiophene C₂₀H₁₃N₃S 327.40 228–230 51.42
(2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (37a) Benzodioxol-4-yl, cyano groups, cyclopenta[b]thiophene C₁₈H₁₁N₃O₂S 357.37 286–288 82.55
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide Phenyl, hydroxypropyl C₁₂H₁₅NO₂ 205.26 Not reported 79
(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide (S471-0673) Furan-2-yl, pyrimidinyl-piperidine C₁₈H₁₉F₃N₄O₂ 404.37 Not reported Commercial

Key Observations :

  • Electron-Withdrawing Groups: Compounds 36a and 37a incorporate cyano groups, which enhance electrophilicity and may influence reactivity in biological systems.
  • Aromatic Systems : The target compound’s furan-thiophene system contrasts with 36a’s naphthalene and 37a’s benzodioxole , affecting π-stacking interactions and solubility.
  • Heterocyclic Linkers : S471-0673 replaces the cyclopentyl group with a pyrimidine-piperidine moiety, likely improving metabolic stability .

Hydrogen Bonding and Crystallinity

In contrast, compounds like 37a exhibit extended conjugation (benzodioxole), favoring planar crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Condensation : React furan-2-carbaldehyde with 1-(thiophen-2-yl)cyclopentylamine under basic conditions (e.g., triethylamine) to form the enamine intermediate.

Acryloylation : Introduce the acryloyl group using acryloyl chloride in anhydrous dichloromethane at 0–5°C to maintain stereochemical control.

  • Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance yield (≥75%). Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica-gel column chromatography with ethyl acetate/hexane (3:7 v/v) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Techniques :

  • 1H/13C NMR : Furan protons appear as doublets at δ 6.3–7.5 ppm; thiophene protons resonate at δ 7.0–7.3 ppm. The (E)-configuration of the enamide is confirmed by a trans coupling constant (J = 15–16 Hz) between the α and β protons.
  • IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C-H).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) using sonication or co-solvents like PEG-400. Measure via UV-Vis spectroscopy at λmax ~260 nm.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilize with antioxidants (e.g., BHT) if degradation exceeds 10% .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in the cyclopentyl-thiophene moiety?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

  • Hydrogen bonding : Analyze interactions between the amide NH and furan oxygen (d = 2.8–3.0 Å).
  • Torsion angles : Confirm the cyclopentyl ring puckering (e.g., envelope or twist conformations) via Fourier maps.
  • Data deposition : Use CCDC or PDB for public access .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Approach :

Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding poses. Prioritize poses with ΔG ≤ -8 kcal/mol.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2.0 Å).

QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on IC50 values using MOE or Schrödinger .

Q. How should researchers address contradictory bioactivity data across different assay conditions?

  • Troubleshooting :

  • Assay Variables : Control pH (7.4 vs. 6.8), serum concentration (e.g., 10% FBS), and incubation time (24–72 hrs).
  • Metabolic Stability : Test liver microsomal clearance (e.g., human CYP3A4) to rule out rapid degradation.
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blot for target modulation .

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